3-Chloro-4-(2-methoxyethoxy)benzonitrile
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Overview
Description
3-Chloro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-dichlorobenzonitrile through a nucleophilic substitution reaction. The reaction involves the substitution of one chlorine atom with a 2-methoxyethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted benzonitriles.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Scientific Research Applications
3-Chloro-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its structural features.
Agriculture: Explored as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-methoxyethoxy)benzonitrile depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The methoxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzonitrile
- 3-Chloro-4-ethoxybenzonitrile
- 3-Chloro-4-(2-ethoxyethoxy)benzonitrile
Uniqueness
3-Chloro-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and reactivity characteristics. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPVZUWFPRFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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